3-Amino-1-(3-methoxyphenyl)piperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(3-methoxyphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-5-2-4-9(8-10)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGZFZZLCOVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The 3 Amino 1 3 Methoxyphenyl Piperidin 2 One Scaffold in Advanced Chemical Research: a Contextual Overview
Significance of Piperidinone Heterocycles in Synthetic Organic Chemistry
Piperidinone heterocycles, and their derivatives, are fundamental building blocks in the synthesis of a vast array of biologically active compounds and natural products. Their significance stems from several key chemical and structural features:
Structural Versatility: The piperidinone ring is a conformationally flexible yet stable scaffold. The presence of a carbonyl group and a nitrogen atom provides reactive sites for a wide range of chemical modifications, allowing chemists to introduce diverse substituents and build molecular complexity.
Synthetic Accessibility: Numerous synthetic routes have been developed for the construction of the piperidinone core, making it a readily accessible building block for complex molecule synthesis.
Privileged Scaffold in Medicinal Chemistry: The piperidine (B6355638) ring is one of the most common heterocyclic structures found in pharmaceuticals. nih.gov This prevalence is due to its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and the ability to form key interactions with biological targets. Piperidinones serve as crucial intermediates in the synthesis of these piperidine-containing drugs. biosynth.com
The piperidinone moiety is a core component in various classes of pharmaceuticals, demonstrating a wide spectrum of biological activities. Its utility as a synthon—a building block for organic synthesis—is well-established for creating diverse molecular architectures, including spiro-heterocycles. doi.org Research has shown that incorporating the piperidinone nucleus into different pharmacophores can lead to novel compounds with significant therapeutic potential. mdpi.com
Table 1: Applications of Piperidinone-Containing Compounds in Medicinal Chemistry
| Therapeutic Area | Example Application/Activity |
|---|---|
| Oncology | Precursors for anticancer drugs. biosynth.com |
| Neurology | Intermediates for CNS-active agents. biosynth.com |
| Infectious Diseases | Scaffolds for antibacterial and antifungal agents. mdpi.com |
| Pain Management | Core structure in compounds with analgesic activity. biosynth.com |
This table summarizes the broad utility of the piperidinone scaffold as a key intermediate and core structure in the development of various therapeutic agents.
Strategic Importance of the 3-Amino-1-(3-methoxyphenyl)piperidin-2-one Structural Motif
Within the broader class of piperidinones, the specific structural motif of this compound has emerged as a strategically important scaffold, particularly in the quest for novel therapeutics targeting migraine. This importance is primarily linked to its role as a key intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. google.comnih.gov
CGRP is a neuropeptide deeply implicated in the pathophysiology of migraine. researchgate.net Consequently, blocking its receptor has become a major goal in the development of new anti-migraine treatments. The 3-aminopiperidin-2-one (B154931) core provides a rigid and well-defined framework for orienting the necessary pharmacophoric groups to achieve potent and selective antagonism of the CGRP receptor. nih.gov
The strategic value of this specific motif can be broken down into its constituent parts:
The 3-Aminopiperidin-2-one Core: This chiral lactam structure is crucial for establishing the correct stereochemistry required for potent biological activity. The amino group at the 3-position serves as a critical handle for attaching other parts of the molecule, often a complex amide side chain that interacts with the CGRP receptor. google.com The development of novel series of CGRP antagonists is explicitly based on this 3-amino-piperidin-2-one scaffold. nih.gov
The 1-(3-methoxyphenyl) Group: The N-aryl substitution, specifically with a 3-methoxyphenyl (B12655295) group, is a key feature in the design of these antagonists. The nature of the substituent on the nitrogen of the piperidinone ring (the R1 group in synthetic schemes) is critical for modulating the compound's pharmacological profile, including its potency and pharmacokinetic properties. Patents describing CGRP antagonists detail the synthesis of N-alkylated lactams where the alkylating agent can be an aryl halide, such as a methoxy-substituted bromobenzene. google.com
Recent research has led to the invention and development of novel, potent, and orally bioavailable CGRP receptor antagonists based on the 3-amino-piperidin-2-one framework. nih.gov These compounds represent a significant advancement in migraine therapy. The strategic synthesis of these complex molecules relies on the availability of key intermediates like this compound, which provides the foundational scaffold upon which the final drug candidates are built.
Table 2: Key Structural Components and Their Role in CGRP Antagonists
| Structural Component | Function/Importance |
|---|---|
| Piperidin-2-one Ring | Provides a rigid, six-membered lactam core for the scaffold. |
| 3-Amino Group | Serves as a key attachment point for side chains essential for receptor binding. google.com |
| 1-Aryl Substituent (e.g., 3-methoxyphenyl) | Modulates potency, selectivity, and pharmacokinetic properties of the antagonist. google.com |
This table highlights the specific contributions of each part of the this compound molecule to its function as a strategic intermediate in drug discovery.
Chemical Reactivity and Derivatization Strategies for 3 Amino 1 3 Methoxyphenyl Piperidin 2 One
Aminolysis Reactions Involving Methoxyphenyl-Substituted Amine Derivatives
The lactam ring in 3-Amino-1-(3-methoxyphenyl)piperidin-2-one contains an endocyclic amide bond that is susceptible to nucleophilic attack, particularly by amines in a process known as aminolysis. This reaction results in the cleavage of the lactam ring to yield a linear amino acid amide derivative. The mechanism of lactam aminolysis can be complex, proceeding either through a stepwise pathway involving a tetrahedral intermediate or via a concerted mechanism. researchgate.netresearchgate.net
The rate and feasibility of this reaction are influenced by several factors, including the nucleophilicity of the attacking amine, steric hindrance, and the electronic properties of the substituents on the lactam nitrogen. In the case of this compound, the N-aryl group (3-methoxyphenyl) plays a significant role. The lone pair of electrons on the nitrogen atom is delocalized into both the carbonyl group of the lactam and the aromatic ring, which can influence the electrophilicity of the carbonyl carbon. The methoxy (B1213986) group, being an electron-donating group, slightly increases the electron density on the phenyl ring, which in turn can modulate the reactivity of the lactam.
The aminolysis of N-aroyl β-lactams, for instance, has been shown to be dominated by a first-order dependence on the amine concentration, indicating an uncatalyzed reaction pathway. researchgate.net While the target compound is a δ-lactam, similar mechanistic principles apply. The reaction typically requires heating and may be catalyzed by acids or bases, although uncatalyzed reactions with strong nucleophiles are also possible.
| Reaction Type | Reagent | Conditions | Product Type |
| Intermolecular Aminolysis | Primary or Secondary Amine (e.g., Benzylamine) | Heat, optional catalyst (acid or base) | Ring-opened amino acid amide |
| Intramolecular Aminolysis | Not applicable (requires another nucleophile in the molecule) | - | - |
| Hydrolysis | Water, Acid (e.g., HCl) or Base (e.g., NaOH) | Heat | Ring-opened amino acid |
This table presents generalized aminolysis and hydrolysis reactions applicable to N-aryl lactams.
Functional Group Transformations at the 3-Amino Position
The primary amino group at the C3 position is a key locus for derivatization, providing a handle for introducing a wide array of functionalities. This versatility is crucial for its use as a synthetic intermediate. researchgate.net Common transformations include acylation, alkylation, sulfonylation, and the formation of Schiff bases.
A particularly important modification is the protection of the amino group, which is often necessary to prevent side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for 3-aminopiperidine derivatives. researchgate.netchemicalbook.com It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. This protected intermediate is stable under many reaction conditions and the Boc group can be readily removed under acidic conditions.
Other transformations include:
N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base yields the corresponding amides. This is a common strategy in the synthesis of biologically active molecules. nih.gov
N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination with aldehydes or ketones or through reaction with alkyl halides.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides sulfonamides.
| Transformation | Reagent(s) | Base (if applicable) | Resulting Functional Group |
| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA), DMAP | N-Boc carbamate |
| N-Acylation | Acetyl chloride or Acetic anhydride | Pyridine (B92270) or TEA | N-Acetamide |
| N-Benzoylation | Benzoyl chloride | Pyridine or TEA | N-Benzamide |
| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine or TEA | N-Tosylated sulfonamide |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Acetic Acid | Secondary or Tertiary Amine |
Modifications of the Phenyl and Methoxyphenyl Moieties
The N-aryl substituent, the 3-methoxyphenyl (B12655295) ring, is amenable to electrophilic aromatic substitution (EAS), allowing for further diversification of the molecular structure. The regiochemical outcome of such reactions is governed by the combined directing effects of the N-lactam and the methoxy substituents.
Potential EAS reactions include:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using reagents like Br₂ with a Lewis acid catalyst to introduce a halogen (e.g., -Br).
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃.
| Reaction Type | Reagent(s) | Predicted Major Product(s) (Position on Methoxyphenyl Ring) |
| Bromination | Br₂, FeBr₃ | Substitution at C2, C4, and/or C6 |
| Nitration | HNO₃, H₂SO₄ | Substitution at C2, C4, and/or C6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution primarily at C4 and C6 (less at C2 due to sterics) |
Role of this compound as a Synthetic Intermediate
The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. google.com Consequently, this compound and its analogues are highly valuable synthetic intermediates for the preparation of pharmaceutically active agents. google.com A recent study highlighted the invention of novel 3-aminopiperidin-2-one (B154931) derivatives as potent antagonists for the calcitonin gene-related peptide (CGRP) receptor, demonstrating the direct relevance of this specific chemical class in drug discovery. nih.gov
The bifunctional nature of the molecule—a nucleophilic primary amine and a modifiable lactam/aryl system—allows for its incorporation into larger, more complex structures. The 3-amino group can serve as a point of attachment for various side chains or be used to form bonds with other molecular fragments, for example, in the synthesis of peptide analogues or inhibitors targeting enzymes. nih.gov
| Drug / Compound Class | Therapeutic Area | Relevance of 3-Aminopiperidine Core |
| Alogliptin, Linagliptin | Antidiabetic (DPP-4 inhibitors) | The chiral 3-aminopiperidine is a key pharmacophoric element. researchgate.net |
| Tofacitinib | Anti-inflammatory (JAK inhibitor) | Utilizes a related 3-aminopiperidine moiety. google.com |
| Besifloxacin | Antibacterial (Quinolone) | Contains a substituted aminoazepane, structurally related to aminopiperidines. rsc.org |
| CGRP Receptor Antagonists | Migraine Treatment | Novel 3-aminopiperidin-2-one derivatives have been developed for this target. nih.gov |
Derivatization Techniques for Analytical Purposes
For the quantitative analysis of this compound, especially at low concentrations in complex matrices like biological fluids, derivatization is often employed. This is particularly useful for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The primary amino group is the typical target for such derivatization. researchgate.net
The goal of pre-column derivatization is to attach a tag to the molecule that enhances its detectability. Common strategies include:
Attaching a Chromophore: For UV-Vis detection, a reagent that introduces a highly absorbing moiety is used.
Attaching a Fluorophore: For fluorescence detection, which offers high sensitivity and selectivity, a fluorescent tag is attached. Reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are widely used for derivatizing primary amines. nih.govchromatographyonline.com
Enhancing Ionization for MS: For LC-MS analysis, derivatization can be used to introduce a permanently charged group or a group that is easily ionizable, thereby increasing sensitivity. Reagents like (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) add a positively charged phosphonium (B103445) group. nih.gov
This derivatization step can be automated in modern HPLC systems, allowing for rapid and reproducible analysis. chromatographyonline.com
| Derivatization Reagent | Abbreviation | Detection Method | Target Functional Group |
| o-Phthaldialdehyde (+ thiol) | OPA | Fluorescence | Primary Amine |
| 9-Fluorenylmethyl chloroformate | FMOC | Fluorescence, UV | Primary & Secondary Amines |
| Diethyl ethoxymethylenemalonate | DEEMM | UV, MS | Primary & Secondary Amines |
| (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide | SPTPP | LC-MS/MS | Primary Amine |
Advanced Spectroscopic and Analytical Characterization of 3 Amino 1 3 Methoxyphenyl Piperidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 3-Amino-1-(3-methoxyphenyl)piperidin-2-one, both ¹H and ¹³C NMR would provide critical information regarding its molecular framework.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the methoxyphenyl group and the piperidin-2-one ring. The aromatic protons would likely appear as a set of multiplets in the downfield region (typically δ 6.5-8.0 ppm). The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns in the aliphatic region of the spectrum, with their chemical shifts influenced by the adjacent amino and carbonyl groups.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. One would anticipate signals for the carbonyl carbon of the lactam ring (around δ 170 ppm), the aromatic carbons of the methoxyphenyl group (in the δ 110-160 ppm range), the carbon bearing the methoxy group, and the aliphatic carbons of the piperidine ring.
A comprehensive analysis, including two-dimensional NMR techniques such as COSY, HSQC, and HMBC, would be necessary to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | m |
| OCH₃ | ~3.8 | s |
| Piperidine-H | 1.5 - 4.0 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~170 |
| Aromatic-C | 110 - 160 |
| OCH₃ | ~55 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₂H₁₆N₂O₂).
Electron ionization (EI) or electrospray ionization (ESI) would be suitable methods for generating the molecular ion. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways could involve the cleavage of the piperidine ring, loss of the amino group, or fragmentation of the methoxyphenyl moiety. Analysis of these fragments would help to corroborate the proposed structure.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1650 cm⁻¹ would correspond to the C=O stretching vibration of the lactam. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ and 1040 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
FT-Raman spectroscopy would provide complementary information, particularly for non-polar bonds.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | ~1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
Computational Chemistry and Molecular Modeling Investigations of 3 Amino 1 3 Methoxyphenyl Piperidin 2 One
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 3-Amino-1-(3-methoxyphenyl)piperidin-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional structure.
Table 1: Representative Predicted Bond Lengths and Angles from DFT Studies on Similar Piperidine (B6355638) Structures
| Parameter | Typical Calculated Value (B3LYP) |
| C-C (piperidine ring) | 1.52 - 1.54 Å |
| C-N (piperidine ring) | 1.46 - 1.48 Å |
| C=O (amide) | ~1.23 Å |
| C-N (amide) | ~1.36 Å |
| C-C-C (piperidine ring angle) | 110° - 112° |
| C-N-C (piperidine ring angle) | 112° - 115° |
Note: This table presents generalized data for illustrative purposes, based on studies of related piperidine derivatives, and does not represent actual calculated values for this compound.
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations provide deep insights into the electronic behavior of a molecule, which is fundamental to its reactivity and interactions.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity.
A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher propensity for chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino group and the methoxy-substituted phenyl ring, while the LUMO may be distributed over the electron-deficient carbonyl group of the piperidin-2-one ring.
Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on Analogous Aromatic Amines
| Molecular Orbital | Typical Energy (eV) |
| HOMO | -5.0 to -6.5 eV |
| LUMO | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV |
Note: This table provides a typical range of values for similar molecules and is for illustrative purposes only.
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.
On an MESP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be around the oxygen atom of the carbonyl group, the oxygen of the methoxy (B1213986) group, and the nitrogen of the amino group. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack, which would likely be found around the hydrogen atoms of the amino group and other protons.
Theoretical Predictions of Spectroscopic Parameters
Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are common.
DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. Key vibrational modes for this compound would include the N-H stretching of the amino group, the C=O stretching of the amide, C-O stretching of the methoxy group, and various C-H stretches.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the chemical shifts for ¹H and ¹³C NMR spectra. These theoretical spectra serve as a powerful tool for assigning experimental signals and validating the proposed structure.
Solvent Effects on Molecular Structure and Reactivity via Continuum Solvation Models
The properties and behavior of a molecule can change significantly in the presence of a solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects computationally.
By incorporating a solvent like water or ethanol (B145695) into the calculations, researchers can predict how the solvent environment affects the molecule's conformational stability, electronic properties (like the HOMO-LUMO gap), and reactivity. For a polar molecule like this compound, the presence of a polar solvent is expected to stabilize charged or polar regions of the molecule, potentially influencing its preferred conformation and electronic distribution.
Intermolecular Interaction Analysis using Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Indices
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are advanced computational techniques used to study the nature of chemical bonds and intermolecular interactions.
QTAIM analyzes the electron density topology to characterize chemical bonds. It can identify bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) reveal the nature of the interaction, whether it is a strong covalent bond or a weaker non-covalent interaction like a hydrogen bond.
NCI analysis is particularly useful for visualizing weak, non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule or between molecules. This would be crucial for understanding how molecules of this compound might interact with each other in a solid state or with biological receptors.
Future Research Trajectories for 3 Amino 1 3 Methoxyphenyl Piperidin 2 One
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient, stereoselective, and scalable synthetic routes to 3-Amino-1-(3-methoxyphenyl)piperidin-2-one is a primary research objective. While classical methods for piperidone synthesis exist, future work should focus on modern catalytic approaches that offer improved yields, milder conditions, and greater control over stereochemistry. dtic.mil
Promising avenues include leveraging enzymatic cascades, which have shown success in the synthesis of related chiral 3-aminopiperidines. A one-pot cascade using galactose oxidase (GOase) and imine reductase (IRED) variants can convert amino alcohol precursors into enantiopure cyclic amines under ambient conditions, a green and efficient alternative to traditional multi-step syntheses. rsc.orgrsc.org Adapting this biocatalytic strategy could provide a direct, highly stereoselective route to the chiral 3-amino-piperidin-2-one core.
Another key area is the construction of the N-aryl piperidone ring. Novel methods for creating this scaffold, such as a sequence involving a Morita–Baylis–Hillman reaction followed by ring-closing metathesis, could be explored to build the core structure efficiently without the need for protecting groups. nih.govnih.gov Additionally, transition-metal catalysis, employing metals like rhodium or ruthenium, is well-established for the hydrogenation of pyridine (B92270) precursors to form the piperidine (B6355638) ring and could be optimized for precursors of the target compound. nih.gov Bimetallic catalysis, which uses two different metal catalysts, offers a versatile platform to access complex N-heterocycles with enhanced selectivity and yields. mdpi.com
| Synthetic Approach | Key Transformation | Potential Advantages | Catalyst Example |
| Biocatalytic Cascade | Oxidation / Reductive Amination | High enantioselectivity, mild conditions, green chemistry | Galactose Oxidase / Imine Reductase rsc.org |
| Ring-Closing Metathesis | Olefin Metathesis | High functional group tolerance, protecting-group-free | Grubbs Catalyst nih.gov |
| Pyridine Hydrogenation | Asymmetric Hydrogenation | Direct access from aromatic precursors | Rhodium(I) or Ruthenium(II) complexes nih.gov |
| Multicomponent Reaction | Diels-Alder Cycloaddition | High atom economy, scaffold diversity | None (in situ generation) researchgate.net |
Development of Advanced Derivatization Methodologies
The this compound scaffold possesses multiple functional handles—the primary amine, the lactam carbonyl, and the aromatic ring—making it an ideal substrate for derivatization. Future research should focus on developing advanced and selective methodologies to modify these sites, creating analogues with diverse biological and chemical properties.
The primary amino group at the C3 position is a key site for modification. Standard acylations can produce a wide array of N-(2-oxopiperidin-3-yl) amides, a strategy used to generate compounds that inhibit Fas-induced apoptosis from the parent 3-amino-2-piperidinone. medchemexpress.com Beyond simple acylation, modern cross-coupling reactions could be employed to introduce aryl, heteroaryl, or alkyl groups.
The lactam moiety, while generally stable, offers opportunities for more complex transformations. Selective reduction of the lactam carbonyl would yield the corresponding 3-amino-1-(3-methoxyphenyl)piperidine, expanding the structural diversity. Furthermore, the aromatic methoxyphenyl group can be derivatized. Demethylation would provide a phenol, a versatile handle for introducing new functionality via etherification or other substitutions. The aromatic ring itself is also amenable to electrophilic aromatic substitution to introduce additional substituents, further diversifying the scaffold. ajchem-a.com A comparative study of derivatization protocols could identify methods that are both high-yielding and compatible with various functional groups. nih.gov
In-depth Computational Studies of Reaction Mechanisms and Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms and predict molecular properties, offering insights that can guide synthetic efforts. researchgate.net Future research should apply these methods to understand the synthesis and intrinsic properties of this compound.
DFT calculations can be employed to model the transition states of key synthetic steps, such as the cyclization to form the piperidone ring. bohrium.com Such studies can elucidate the origins of stereoselectivity in catalytic reactions and help in the rational design of more efficient catalysts. nih.govrsc.org For instance, computational analysis of enzymatic C–H amidation has been used to understand the regioselectivity of lactam formation, a similar approach could predict outcomes for novel synthetic routes to the target compound. nih.gov
Furthermore, the potential for tautomerism in the this compound structure warrants a thorough computational investigation. Two primary forms of prototropic tautomerism are possible: the amide-imidol tautomerism of the piperidin-2-one ring and the amino-imino tautomerism of the 3-aminopiperidone system. Computational studies can determine the relative energies and thermodynamic stabilities of these different tautomers in various environments (gas phase, different solvents). researchgate.netresearchgate.net Since tautomeric forms can exhibit different physicochemical properties and binding modes to biological targets, understanding this equilibrium is crucial for drug design and development. nih.gov
| Computational Method | Research Question | Potential Impact |
| DFT Transition State Analysis | Elucidation of cyclization mechanism | Optimization of catalyst and reaction conditions for higher yield and stereoselectivity rsc.org |
| DFT Energy Calculations | Relative stability of tautomers (amide vs. imidol) | Prediction of dominant species in solution, informing structure-activity relationship studies researchgate.net |
| Molecular Dynamics (MD) | Conformational analysis of the piperidine ring | Understanding binding conformations to biological targets |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions | Design of derivatives with improved binding affinity |
Applications in Scaffold Diversification and Library Generation
The piperidine scaffold is one of the most prevalent N-heterocycles in approved drugs, highlighting its importance in medicinal chemistry. thieme-connect.comthieme-connect.com The this compound structure is an excellent starting point for scaffold diversification and the creation of compound libraries for high-throughput screening.
Introducing chiral centers to the piperidine scaffold can significantly modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netthieme-connect.com The synthetic methods discussed previously, particularly enzymatic approaches, could provide enantiomerically pure versions of the scaffold for building chiral libraries.
Multicomponent reactions (MCRs) are a powerful strategy for rapidly generating molecular complexity from simple starting materials. A four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile has been used to generate diverse piperidone products in a single operation. researchgate.net Adapting such MCR strategies around the this compound core could allow for the rapid generation of a library of structurally diverse compounds, which is highly valuable for hit identification in drug discovery programs.
Integration with High-Throughput Synthesis and Characterization Platforms
To fully realize the potential of the this compound scaffold, its synthesis and derivatization must be amenable to modern automation and high-throughput techniques. Future research should focus on integrating synthetic routes with automated platforms to accelerate the discovery cycle.
Automated chemistry platforms can perform large-scale synthesis campaigns, such as producing a library of derivatives for biological evaluation. researchgate.net These systems can rapidly screen different reagents, catalysts, and reaction conditions to optimize the synthesis of both the core scaffold and its analogues. chemspeed.com Continuous flow protocols represent another powerful tool, offering rapid, scalable, and safe access to functionalized piperidines. acs.org
For characterization, automated platforms that couple synthesis with online analysis are becoming increasingly important. Systems integrating online High-Performance Liquid Chromatography (HPLC) or mass spectrometry allow for real-time monitoring of reaction progress and rapid screening of catalyst performance, significantly accelerating the optimization process. whiterose.ac.uk Implementing such an integrated approach would enable the efficient exploration of the chemical space around the this compound scaffold, facilitating its development from a promising building block into a key component of future therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-Amino-1-(3-methoxyphenyl)piperidin-2-one?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted piperidine precursors. For example, intramolecular amidation of 3-methoxyphenyl-substituted intermediates under reflux with catalysts like Pd/C or TiCl₄ may yield the target molecule. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .
Q. Which analytical techniques are recommended for assessing purity and structural confirmation?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is optimal for purity assessment. Structural confirmation requires complementary techniques: X-ray crystallography for absolute configuration (as demonstrated for analogous piperidin-2-ones in triclinic systems ), and FT-IR spectroscopy to verify functional groups (e.g., amine stretching at ~3350 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Despite limited hazard data for this specific compound, general precautions for piperidine derivatives apply: use fume hoods, nitrile gloves, and eye protection. Refer to GHS guidelines for analogous amines (e.g., acute toxicity Category 4) and consult SDS templates for piperidin-2-one derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR data with computational tools (e.g., DFT-based chemical shift predictions using Gaussian 16). If crystallographic data conflict with solution-phase NMR, consider dynamic effects like ring puckering in piperidine systems. For unresolved cases, employ 2D NMR (COSY, NOESY) to assign stereochemistry .
Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity). For example, a Box-Behnken design can optimize reaction time (60–120 min) and catalyst loading (5–15 mol%). Monitor intermediates via LC-MS to pinpoint yield-limiting steps .
Q. How can computational models predict the biological activity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., serotonin receptors) can predict binding affinity. Validate with QSAR models trained on piperidine derivatives’ bioactivity data (IC₅₀, Ki). Adjust substituent parameters (e.g., methoxy group’s electronic effects) to refine predictions .
Q. What strategies address low solubility in pharmacological assays?
- Methodological Answer : Solubility can be enhanced via co-solvent systems (e.g., DMSO:PBS 1:9 v/v) or derivatization (e.g., prodrug formation with acetylated amine). Physicochemical profiling (logP, pKa) using shake-flask or potentiometric methods guides formulation adjustments .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting bioassay results across different cell lines?
- Methodological Answer : Normalize data to cell viability controls (MTT assay) and assess receptor expression levels (qPCR/Western blot). Use ANOVA with post-hoc tests (Tukey’s HSD) to identify statistically significant variations. Consider off-target effects via kinome-wide profiling .
Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) in piperidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
